[4-(2-Adamantyl)piperazino](4-pyridyl)methanone
Description
Structural Features and IUPAC Nomenclature
The systematic IUPAC name—[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone—precisely defines its topology:
- Adamantane subunit : A tricyclo[3.3.1.1³,⁷]decane system substituted at the 2-position
- Piperazine linker : A six-membered diamine ring (N,N’-positions) bridging adamantane and carbonyl groups
- Pyridyl ketone : A 4-pyridine ring terminated by a methanone functional group
The molecular structure (Fig. 1) exhibits key physicochemical parameters:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₇N₃O |
| Molecular weight | 325.4 g/mol |
| SMILES | C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5 |
| Hydrogen bond acceptors | 4 (N₃O) |
| Rotatable bonds | 3 |
This configuration balances lipophilicity (adamantane logP ~4.1) with polar surface area (PSA 49.8 Ų), suggesting potential blood-brain barrier permeability.
Historical Context of Adamantane-Based Compounds in Medicinal Chemistry
Adamantane derivatives first gained prominence with amantadine (1-aminoadamantane), approved in 1966 as an anti-influenza agent. Key milestones:
- 1963 : Discovery of amantadine's antiviral activity against Influenza A
- 1969 : Serendipitous identification of anti-Parkinsonian effects
- 1980s : Adamantane-containing NMDA receptor antagonists (e.g., memantine) for Alzheimer's disease
- 2000s : Adamantyl groups incorporated into kinase inhibitors (e.g., vandetanib analogs)
The 2-adamantyl substitution in 4-(2-adamantyl)piperazinomethanone likely enhances target binding through:
Significance of Piperazine and Pyridyl Moieties in Bioactive Molecules
The piperazine-pyridyl carbonyl system contributes critical pharmacophoric features:
Piperazine advantages :
- Conformational flexibility : Enables adaptation to diverse binding pockets
- Hydrogen bonding capacity : Two tertiary amines participate in charge-charge interactions
- Synthetic tractability : Easily functionalized at N-1 and N-4 positions
Pyridyl methanone roles :
- Aromatic stacking : π-π interactions with histidine/tryptophan residues
- Metal coordination : Carbonyl oxygen binds catalytic Zn²⁺/Mg²⁺ ions
- Polar surface area enhancement : Improves aqueous solubility vs. pure adamantane derivatives
Comparative analysis of related structures (Table 1) demonstrates recurring motif combinations:
Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H27N3O/c24-20(16-1-3-21-4-2-16)23-7-5-22(6-8-23)19-17-10-14-9-15(12-17)13-18(19)11-14/h1-4,14-15,17-19H,5-13H2 |
InChI Key |
WHKHFTCTKHFRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
-
Molar Ratio : A 1:1 molar ratio of acyl chloride to piperazine derivative is optimal, with slight excesses of acyl chloride (1.1 equiv) improving yields.
-
Dissolve 4-(2-adamantyl)piperazine (5.0 g, 20 mmol) in 100 mL DCM.
-
Add TEA (3.4 mL, 24 mmol) dropwise under nitrogen.
-
Cool to 0°C and slowly add 4-pyridinecarbonyl chloride (3.2 g, 22 mmol) in 20 mL DCM.
-
Stir for 12 hours at room temperature.
-
Wash with water (3 × 50 mL), dry over MgSO₄, and concentrate.
-
Purify via recrystallization (ethanol/water) to obtain the product as a white solid (Yield: 82%, m.p. 158–160°C).
Alternative Pathways via Intermediate Hydrazides
While less direct, hydrazide intermediates have been employed in related adamantane-carbonyl syntheses. This method involves:
Hydrazide Formation
Oxidation to Methanone
-
Treat the hydrazone with MnO₂ or DDQ in DCM to oxidize the hydrazone to the corresponding methanone.
-
Yield: ~65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Limitations : Lower overall yields compared to direct amidation and additional purification steps make this route less efficient.
Microwave-Assisted Synthesis
Recent advancements in microwave chemistry have reduced reaction times for similar piperazine-carbonyl couplings:
Protocol Adaptation
-
Combine 4-pyridinecarbonyl chloride (1.1 equiv) and 4-(2-adamantyl)piperazine (1.0 equiv) in DMF.
-
Irradiate at 100°C for 20 minutes under microwave conditions.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 88%).
Analytical Characterization and Validation
Critical data for verifying the compound’s structure include:
Challenges and Optimization Strategies
Adamantyl Steric Effects
The bulky adamantyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. Microwave irradiation reduces this to <1 hour.
Purification Difficulties
-
Recrystallization Solvents : Ethanol/water (7:3) yields high-purity crystals.
-
Chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves polar impurities.
Scalability and Industrial Feasibility
Bench-scale protocols (5–10 g) achieve consistent yields of 80–88%. Pilot-scale adaptations (1 kg batches) report similar efficiencies using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is explored for its potential applications in material science. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine and pyridine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to specific targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The table below compares the molecular features of 4-(2-Adamantyl)piperazinomethanone with similar piperazino-methanone derivatives:
| Compound Name | Substituents on Piperazine | Methanone-Linked Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 4-(2-Adamantyl)piperazinomethanone | 2-Adamantyl | 4-pyridyl | C₂₀H₂₅N₃O | 323.44 | High lipophilicity due to adamantyl |
| 4-(2-Pyridinyl)piperazinomethanone | 2-Pyridinyl | 2-thienyl | C₁₄H₁₅N₃OS | 273.35 | Thiophene enhances π-π interactions |
| [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone | 4-Methoxyphenyl (thiadiazol) | 2-pyridyl | C₁₉H₁₉N₅O₂S | 405.45 | Thiadiazol improves metabolic stability |
| (4-Nitrophenyl)(piperazino)methanone | None | 4-nitrophenyl | C₁₁H₁₃N₃O₃ | 247.25 | Nitro group confers electron-withdrawing properties |
Key Observations :
- The adamantyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like pyridinyl or nitrophenyl. This may enhance CNS penetration but reduce aqueous solubility .
- Heterocyclic groups (e.g., thienyl, thiadiazol) in analogs improve binding to aromatic receptor pockets via π-π stacking .
Pharmacological Activity
Analgesic and Anti-inflammatory Effects
- LPP1 ([3-[4-(3-Fluoromethylphenyl)-piperazino]]): Exhibited ED₅₀ values comparable to morphine in murine pain models, with significant anti-inflammatory activity in the formalin test (Phase II). Reduced edema formation by 40% in acetic acid-induced inflammation .
- 4-(2-Adamantyl)piperazinomethanone: While direct data are unavailable, the adamantyl group’s bulkiness may enhance μ-opioid receptor affinity, as seen in adamantyl-modified analgesics. However, steric hindrance could limit binding efficiency compared to smaller fluoromethyl groups in LPP1 .
Antioxidant Activity
Metabolic and Stability Profiles
- Thiadiazol-containing derivatives (e.g., ): Show enhanced metabolic stability due to sulfur-mediated resistance to cytochrome P450 oxidation.
- Adamantyl-containing compounds : High lipophilicity may lead to prolonged half-life but increased risk of hepatotoxicity. This contrasts with methoxy groups (e.g., ), which improve solubility and renal clearance .
Structure-Activity Relationship (SAR) Insights
- Substituent Bulkiness : Adamantyl > thiadiazol > pyridinyl. Larger groups improve receptor selectivity but may reduce oral bioavailability.
- Electron-Donating vs. Withdrawing Groups : Fluoromethyl (LPP1) and adamantyl enhance analgesic activity, while nitro groups () favor anti-inflammatory effects via NF-κB pathway modulation .
Biological Activity
The compound 4-(2-Adamantyl)piperazino(4-pyridyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an adamantyl group, a piperazine ring, and a pyridine moiety, suggests possible interactions with various biological targets, particularly in neuropharmacology.
Chemical Structure and Properties
The chemical formula for 4-(2-Adamantyl)piperazino(4-pyridyl)methanone is , with a molecular weight of approximately 272.35 g/mol. The presence of the adamantyl group enhances the lipophilicity and steric properties of the compound, which may influence its pharmacokinetic profile.
Research indicates that the compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in treating psychiatric disorders. The binding affinity and selectivity of this compound towards these receptors can be elucidated through various techniques, including:
- Surface Plasmon Resonance (SPR)
- Nuclear Magnetic Resonance (NMR)
- Molecular Docking Simulations
These methods help in understanding the dynamics of how the compound interacts with biological targets, which is crucial for optimizing its efficacy and safety profile.
Neuropharmacological Effects
Preliminary studies suggest that 4-(2-Adamantyl)piperazino(4-pyridyl)methanone exhibits significant activity against central nervous system (CNS) targets. The following table summarizes some key findings related to its biological activity:
| Biological Target | Activity | Reference |
|---|---|---|
| Serotonin Receptors | Potential agonist | |
| Dopamine Receptors | Antagonistic effects observed | |
| Purine Receptors | Allosteric modulation potential |
The compound's activity against serotonin and dopamine receptors suggests its potential use in treating mood disorders and other psychiatric conditions.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contain piperazine rings but lack adamantyl groups | Various CNS activities |
| Adamantane Derivatives | Feature adamantane cores but different functional groups | Antiviral properties |
| Pyridine-Based Compounds | Include pyridine rings but differ in substituents | Antimicrobial activities |
This comparison highlights how the combination of the adamantyl group with piperazine and pyridine structures may enhance the pharmacological profile of 4-(2-Adamantyl)piperazino(4-pyridyl)methanone compared to other derivatives.
Study 1: Neuropharmacological Evaluation
A study conducted by researchers investigated the effects of various derivatives of piperazine on serotonin receptors. It was found that compounds with similar structures to 4-(2-Adamantyl)piperazino(4-pyridyl)methanone exhibited varying degrees of receptor affinity and selectivity. This study emphasized the importance of structural modifications in enhancing biological activity.
Study 2: Allosteric Modulation Research
Another research effort focused on allosteric modulators for purine receptors. The findings suggested that compounds like 4-(2-Adamantyl)piperazino(4-pyridyl)methanone , due to their structural characteristics, could serve as effective allosteric enhancers, potentially leading to site-specific therapeutic effects without the side effects associated with traditional orthosteric agonists .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | DMF, 70°C, 12h | 65–75 | 95–98% |
| Purification | Ethyl acetate/hexane | – | >99% |
What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign adamantyl (δ 1.6–2.1 ppm) and pyridyl (δ 7.5–8.5 ppm) protons .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₂₀H₂₇N₃O: 325.45 g/mol) .
- HPLC: Use C18 columns with acetonitrile/water gradients to assess purity .
What biological targets are associated with piperazine derivatives like this compound?
Methodological Answer:
Piperazines commonly target:
- Neurotransmitter Receptors: Serotonin (5-HT₁A/₂A) and dopamine receptors due to structural mimicry .
- Enzymes: Kinases or phosphodiesterases via hydrophobic interactions with adamantyl groups .
Assay Design: Use radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT₁A) and functional cAMP assays .
Advanced Research Questions
How can researchers resolve low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings .
- Solvent Effects: Switch to THF or toluene to reduce side reactions .
- Kinetic Control: Shorten reaction time (4–6h) to favor product over decomposition .
Q. Table 2: Troubleshooting Low Yields
| Issue | Solution | Yield Improvement |
|---|---|---|
| Side products | Add molecular sieves (3Å) | +15% |
| Incomplete reaction | Microwave-assisted synthesis (100°C, 30min) | +20% |
How to address discrepancies between in vitro binding and in vivo efficacy?
Methodological Answer:
- Pharmacokinetics (PK): Measure bioavailability via LC-MS/MS in plasma. Adamantyl groups may reduce solubility, requiring formulation with cyclodextrins .
- Metabolite Screening: Identify active metabolites using liver microsomes .
- Target Engagement: Use PET imaging with radiolabeled analogs to verify brain penetration .
How to resolve overlapping signals in NMR spectra?
Methodological Answer:
- 2D NMR: HSQC and HMBC correlate adamantyl carbons (δ 30–40 ppm) with protons .
- Variable Temperature NMR: Heat to 50°C to reduce rotational barriers in the piperazine ring .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to simplify assignments .
What strategies optimize structure-activity relationships (SAR) for receptor selectivity?
Methodological Answer:
- Adamantyl Modifications: Introduce fluorine to enhance blood-brain barrier penetration .
- Pyridyl Substitutions: Test 3- vs. 4-pyridyl positions for dopamine D₂ vs. 5-HT₁A selectivity .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses .
Q. Table 3: SAR Data for Analogues
| Substituent | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) | LogP |
|---|---|---|---|
| 4-Pyridyl | 12 ± 2 | 450 ± 30 | 3.1 |
| 3-Pyridyl | 85 ± 5 | 120 ± 10 | 2.8 |
Data Contradictions & Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
